Ethyl 1-(2-amino-5-methylphenyl)-5-methyl-1H-imidazole-4-carboxylate
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Overview
Description
Ethyl 1-(2-amino-5-methylphenyl)-5-methyl-1H-imidazole-4-carboxylate is a synthetic organic compound that belongs to the class of imidazole derivatives. Imidazole derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound, in particular, has garnered interest due to its potential therapeutic properties and its role as a building block in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-(2-amino-5-methylphenyl)-5-methyl-1H-imidazole-4-carboxylate typically involves the reaction of 2-amino-5-methylphenyl with ethyl 5-methyl-1H-imidazole-4-carboxylate under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as ethanol or methanol, at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product. Additionally, the use of automated systems and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(2-amino-5-methylphenyl)-5-methyl-1H-imidazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: The amino and ethyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce a variety of substituted imidazole derivatives.
Scientific Research Applications
Ethyl 1-(2-amino-5-methylphenyl)-5-methyl-1H-imidazole-4-carboxylate has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: The compound’s biological activity makes it a valuable tool in studying various biochemical pathways and mechanisms.
Medicine: Due to its potential therapeutic properties, it is investigated for its role in drug development, particularly in the treatment of diseases such as cancer and infections.
Industry: The compound can be used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of Ethyl 1-(2-amino-5-methylphenyl)-5-methyl-1H-imidazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure.
Comparison with Similar Compounds
Ethyl 1-(2-amino-5-methylphenyl)-5-methyl-1H-imidazole-4-carboxylate can be compared with other similar compounds, such as:
2-Aminothiazole derivatives: These compounds share a similar heterocyclic structure and exhibit a range of biological activities, including antimicrobial and anticancer properties.
Imidazole derivatives: Other imidazole derivatives, such as 1H-imidazole-4-carboxylates, also display diverse biological activities and are used in various medicinal applications.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activity, which can differ significantly from other related compounds.
Properties
IUPAC Name |
ethyl 1-(2-amino-5-methylphenyl)-5-methylimidazole-4-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2/c1-4-19-14(18)13-10(3)17(8-16-13)12-7-9(2)5-6-11(12)15/h5-8H,4,15H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGQOIBVVNHVTET-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C=N1)C2=C(C=CC(=C2)C)N)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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